molecular formula C16H14IN3O2 B2389091 N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 168835-91-4

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2389091
CAS No.: 168835-91-4
M. Wt: 407.211
InChI Key: FFWVHYVZQRMERB-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core and a 4-iodophenyl substituent at the 4-amino position. Quinazoline derivatives are renowned for their pharmacological versatility, particularly as kinase inhibitors and antiproliferative agents . The iodine atom at the para position of the phenyl ring may influence pharmacokinetic properties, such as metabolic stability and target binding affinity, compared to other halogenated analogs.

Properties

IUPAC Name

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVHYVZQRMERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 6,7-dimethoxyquinazoline.

    Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 6,7-dimethoxyquinazoline under suitable reaction conditions. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (such as dimethylformamide) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Phenyl-substituted quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as a kinase inhibitor, which is important in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Mechanistic Insights

  • DW-8: Induces apoptosis via caspase-9/3/7 activation, ROS accumulation, and G2/M phase arrest. Its selectivity for CRC cells over non-cancerous CRL1459 cells suggests tumor-specific targeting .
  • AG-1478 : A classic EGFR inhibitor, blocking ATP binding to the kinase domain. Its 3-chloro substituent optimizes hydrophobic interactions in the EGFR active site .
  • Iodine’s electronegativity and polarizability could enhance binding to hydrophobic pockets in target proteins .

Selectivity and Toxicity

  • DW-8 demonstrates >2-fold selectivity for CRC cells (IC50: 5.8–8.5 µM) compared to non-cancerous CRL1459 cells (IC50: 14.05 µM) .
  • The 4-iodophenyl derivative’s selectivity profile remains uncharacterized but may benefit from steric hindrance reducing non-specific interactions.

Biological Activity

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core substituted with an iodophenyl group and two methoxy groups. This specific substitution pattern contributes to its unique biological properties and reactivity.

The primary targets of this compound are not fully elucidated; however, related compounds have shown interactions with various cellular targets:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for regulating cell proliferation and survival. It has a reported pIC value of 8.194, indicating strong inhibitory effects on EGFR signaling pathways.
  • Induction of Apoptosis : Studies on similar quinazoline derivatives have demonstrated their ability to induce apoptosis in cancer cells through cell cycle arrest and activation of intrinsic apoptotic pathways .

Biochemical Pathways

This compound is believed to influence several key biochemical pathways:

  • Cell Cycle Regulation : The compound may cause G2 phase arrest in cancer cells, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Production : Its interaction with cellular targets may result in elevated ROS levels, contributing to cytotoxic effects against cancer cells .

Pharmacokinetics

Similar compounds in the quinazoline family exhibit complex pharmacokinetics characterized by:

  • Solubility and Stability : These factors significantly affect the compound's bioavailability and therapeutic efficacy.
  • Metabolic Pathways : The metabolism of quinazoline derivatives often involves oxidation and reduction reactions, leading to various active metabolites that may also exert biological effects.

Anticancer Activity

A notable study investigated the anticancer efficacy of a series of 4-anilinoquinazoline analogues, including this compound. The findings indicated:

  • Cell Lines Tested : The compound exhibited significant cytotoxicity against colorectal cancer cell lines such as HCT116 and HT29.
  • Mechanism : Induction of apoptosis was confirmed through activation of caspase pathways and nuclear fragmentation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Notes
This compoundEGFR inhibitor0.025Potent against EGFR-overexpressing tumors
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amineEGFR inhibitor0.31Less potent than the iodinated derivative
AG1478Selective EGFR inhibitor0.89Used in clinical settings for cancer therapy

This table highlights the superior potency of this compound compared to other structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, and how can intermediates be characterized?

The synthesis of quinazoline derivatives typically begins with functionalizing a 4-chloro-6,7-dimethoxyquinazoline core. For example, 2-chloro-6,7-dimethoxyquinazolin-4-amine can serve as a precursor, where nucleophilic substitution with aromatic amines (e.g., 4-iodoaniline) under reflux conditions yields the target compound . Key intermediates should be purified via column chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterized using NMR, HRMS, and elemental analysis to confirm structural integrity .

Q. How can researchers validate the biological activity of this compound in EGFR inhibition assays?

EGFR inhibition can be assessed using competitive ATP-binding assays. For structurally similar inhibitors (e.g., AG1478 or PD153035), IC₅₀ values are determined via kinase activity assays using recombinant EGFR proteins. Cell-based validation involves measuring antiproliferative effects in EGFR-overexpressing cancer lines (e.g., glioblastoma or colon cancer models) using MTT assays, with statistical significance evaluated via ANOVA and Student’s t-test (*p < 0.05) .

Q. What analytical methods are critical for structural confirmation of this compound?

X-ray crystallography provides definitive structural confirmation, as demonstrated for related quinazoline derivatives (e.g., bond angles and torsion angles in N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and ¹H/¹³C NMR to confirm substitution patterns and methoxy group placement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the efficacy of this compound?

SAR studies should systematically modify the anilino substituent (e.g., halogens, alkynyl groups) and quinazoline methoxy positions. For instance, replacing iodine with bromine or chlorine alters steric and electronic effects, impacting EGFR binding affinity. Toxicity profiling assays (e.g., cell morphology changes, mitochondrial membrane potential assays) can identify structural liabilities, as seen in analogs like compound 16 (toxic) versus erlotinib (non-toxic) .

Q. What experimental strategies address contradictions in toxicity data across in vitro and in vivo models?

Discrepancies may arise from metabolic differences or off-target effects. A tiered approach includes:

  • In vitro counter-screening : Use hepatocyte viability assays (e.g., lactate dehydrogenase release) to detect acute toxicity.
  • In vivo validation : Conduct dose-ranging studies in rodent models (n ≥ 5 per group) with histopathological analysis of major organs .
  • Mechanistic studies : Employ transcriptomics or proteomics to identify toxicity pathways (e.g., oxidative stress markers like ROS) .

Q. How can researchers design assays to differentiate between on-target EGFR inhibition and off-target effects?

  • Kinase selectivity panels : Test the compound against a panel of 50+ kinases (e.g., AKT, VEGFR) to identify off-target binding .
  • Rescue experiments : Overexpress EGFR in cell lines and assess whether activity restoration occurs .
  • Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding specificity to EGFR’s ATP pocket .

Q. What methodologies are recommended for studying the compound’s role in inducing apoptosis?

  • Intrinsic apoptosis assays : Measure cytochrome c release (western blot) and caspase-3/7 activation (luminescent assays) .
  • Mitochondrial depolarization : Use JC-1 dye to assess changes in membrane potential.
  • In vivo correlation : Validate findings in xenograft models, with tumor volume quantification and TUNEL staining for apoptotic cells .

Methodological Notes for Reproducibility

  • Statistical rigor : Report data as mean ± SEM with at least three biological replicates. Use GraphPad Prism for ANOVA and post-hoc tests .
  • Synthetic reproducibility : Document reaction conditions (solvent, temperature, catalyst) and purification gradients (e.g., EP/EA 50:50) to ensure consistency .
  • Negative controls : Include EGFR-negative cell lines and vehicle-treated groups to rule out nonspecific effects .

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